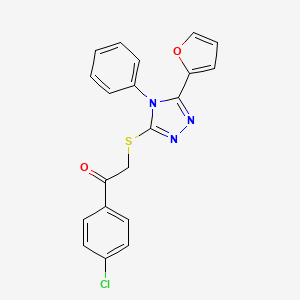

![molecular formula C23H21N3O3S2 B2904552 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide CAS No. 886905-63-1](/img/structure/B2904552.png)

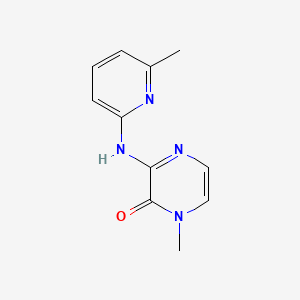

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has been studied for its potential use in treating various diseases and disorders, including cancer and neurological disorders.

Applications De Recherche Scientifique

Kinase Inhibition for Cancer Therapy

N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, a compound structurally related to N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide, has been identified as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). This kinase plays a crucial role in angiogenesis, making its inhibition a strategic target in cancer therapy. The compound demonstrated significant in vivo efficacy in human lung and colon carcinoma xenograft models, showcasing its potential as a therapeutic agent against cancer (Borzilleri et al., 2006).

Catalytic Activity in Organic Reactions

Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, derived from similar thiazole compounds, have been used as catalysts in olefin oxidation reactions. These complexes displayed significant catalytic activity, suggesting the potential utility of this compound derivatives in synthetic organic chemistry and industrial processes involving oxidation reactions (Ghorbanloo et al., 2017).

Electrophilic Substitution Reactions

A method for the regioselective oxidative C–H functionalization to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, closely related to the target compound, was developed using hypervalent iodine. This protocol features a metal-free approach, broad substrate scope, short reaction times, and simple product purification, highlighting its utility in constructing complex nitrogen-containing heterocycles efficiently (Mariappan et al., 2016).

Antimicrobial and Cytotoxic Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies reveal the potential of such compounds in developing new antimicrobial agents and cancer therapeutics, demonstrating the broad applicability of thiazole derivatives in medicinal chemistry (Fadda et al., 2017).

Electrochromic Materials

The electron-accepting ability of thiazolo[3,4-c]pyridine derivatives, analogues to the target compound, has been exploited in the development of donor-acceptor-type electrochromic polymers. These materials exhibit lower bandgap, favorable redox activity, and stability, alongside very fast switching times, suggesting their utility in creating novel electrochromic devices (Ming et al., 2015).

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-17-9-11-19(12-10-17)31(28,29)15-13-22(27)26(16-18-6-4-5-14-24-18)23-25-20-7-2-3-8-21(20)30-23/h2-12,14H,13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKKPECPXIZXIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904469.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2904475.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2904476.png)

![3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2904477.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2904478.png)

![Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B2904482.png)

![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2904489.png)